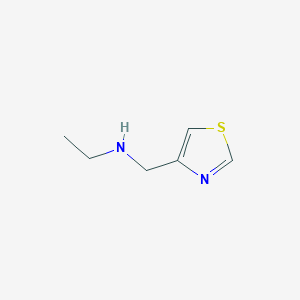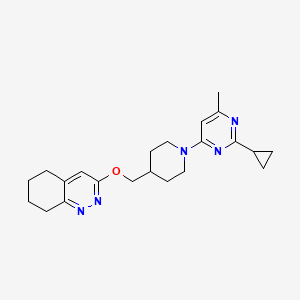
3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C13H8Br3NO2 . It is also known by several other names such as 3,4’,5-tribromosalicylanilide, 3,5-dibromosalicylic acid p-bromoanilide, tuasal 100, trisanyl, tempasept II, temasept IV, temasept II, agramed, trisanil, tribromsalan .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H8Br3NO2 . It has a molecular weight of 449.926 g/mol . The structure includes a benzamide core substituted with bromine atoms and a hydroxy group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 449.92 g/mol and a molecular formula of C13H8Br3NO2 . Other specific physical and chemical properties like melting point, boiling point, and density are not available in the search results .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups exhibit promising properties for photodynamic therapy, a treatment method for cancer. These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
A series of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their enzyme inhibition potential, particularly against acetylcholinesterase (AChE) and α-glucosidase. This research highlights the potential therapeutic applications of these compounds in treating diseases related to enzyme dysfunction (Riaz, 2020).
Anticancer Research
Studies on antitumor sulfonamides, including compounds similar to 3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide, have identified potent cell cycle inhibitors that have advanced to clinical trials. These compounds, through various mechanisms, exhibit preliminary clinical activities, offering new avenues for anticancer drug development (Owa et al., 2002).
Chemical Synthesis and Modification
Research on the synthesis of benzonitriles from (hetero)aryl bromides using electrophilic cyanation demonstrates the utility of sulfonamide derivatives in facilitating chemical transformations, underscoring their significance in the development of pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br3NO3S/c13-7-1-3-9(4-2-7)16-20(18,19)11-6-8(14)5-10(15)12(11)17/h1-6,16-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVSRNZDPUXBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C(=CC(=C2)Br)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2733298.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2733301.png)


![2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2733305.png)
![8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2733306.png)
![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2733309.png)
![7-(3-methylbutyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2733310.png)

![N-(4-chlorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2733316.png)
![[2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2733317.png)
![Ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2733318.png)
